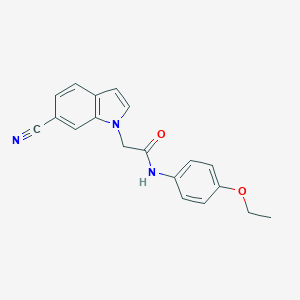amino]acetamide](/img/structure/B296217.png)
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as CMMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CMMS is a sulfonamide derivative that has been shown to have promising effects in the treatment of various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide can induce apoptosis and suppress tumor cell proliferation.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to modulate immune responses by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in lab experiments is its high potency and selectivity. N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have high efficacy in inhibiting cancer cell growth and suppressing inflammation, making it a promising compound for further research. However, one limitation of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is its potential toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide that can be used in clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide and its effects on various diseases. Finally, more research is needed to evaluate the safety and toxicity of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 3-chloro-2-methylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride to form the intermediate compound. This intermediate is then reacted with N-methylglycine methyl ester to produce N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied in various medical research fields, including cancer research, inflammation, and immunology. In cancer research, N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell proliferation. Inflammation and immunology research have also shown that N-(3-chloro-2-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has anti-inflammatory effects and can modulate immune responses.
Propriétés
Formule moléculaire |
C18H21ClN2O4S |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-10-14(8-9-17(12)25-4)26(23,24)21(3)11-18(22)20-16-7-5-6-15(19)13(16)2/h5-10H,11H2,1-4H3,(H,20,22) |
Clé InChI |
NWLYCCNHQOOHOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)